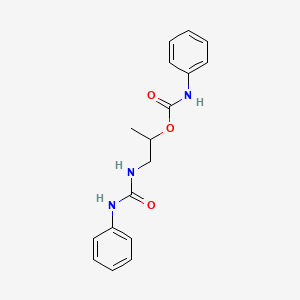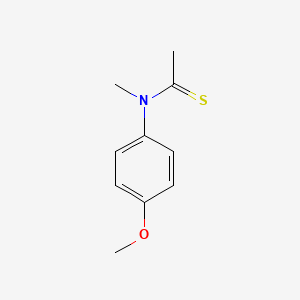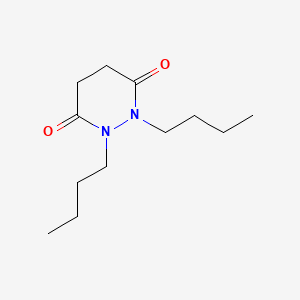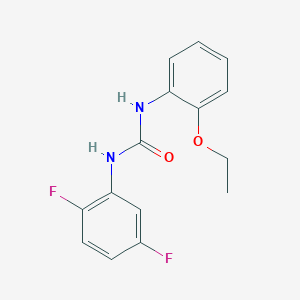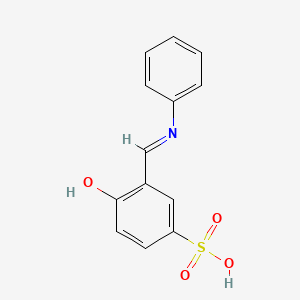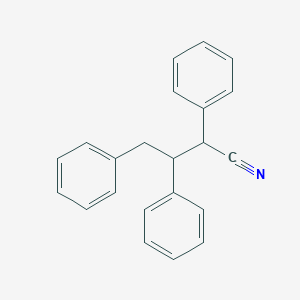
2,3,4-Triphenylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Triphenylbutanenitrile is an organic compound characterized by the presence of three phenyl groups attached to a butanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl cyanide with benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Triphenylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,3,4-Triphenylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4-Triphenylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenyl groups can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the nitrile group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethylbutanenitrile: Similar in structure but with methyl groups instead of phenyl groups.
2,3,4-Trichlorobutanenitrile: Contains chlorine atoms instead of phenyl groups.
2,3,4-Triphenylbutane: Lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
2,3,4-Triphenylbutanenitrile is unique due to the presence of three phenyl groups and a nitrile group, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
5468-19-9 |
|---|---|
Formule moléculaire |
C22H19N |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2,3,4-triphenylbutanenitrile |
InChI |
InChI=1S/C22H19N/c23-17-22(20-14-8-3-9-15-20)21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21-22H,16H2 |
Clé InChI |
INRAXWSGRQZUST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


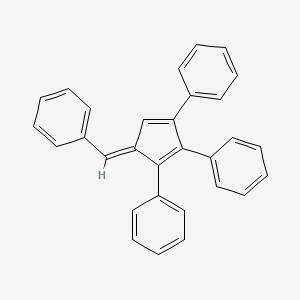
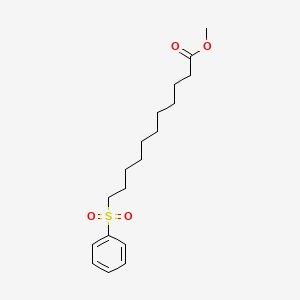
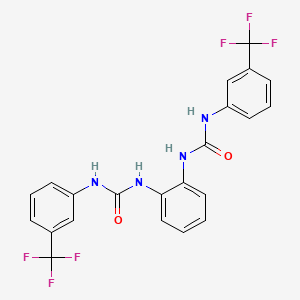

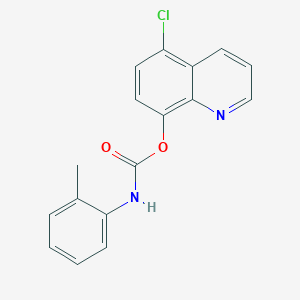
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

